

Crystallographic Confirmation of SS-Rjw100's Binding Mode: A Comparative Guide

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Compound of Interest

Compound Name: SS-Rjw100

Cat. No.: B10855365

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This guide provides a detailed comparison of the binding mode of **SS-Rjw100**, a synthetic agonist of the nuclear receptor Liver Receptor Homolog 1 (LRH-1), with its enantiomer and other related compounds. The information is supported by crystallographic data and is intended for researchers, scientists, and professionals in drug development.

Introduction

SS-Rjw100 is one of two enantiomers of the potent dual agonist for Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor-1 (SF-1), with its counterpart being RR-Rjw100.^{[1][2][3]} LRH-1 is a critical regulator of metabolic homeostasis, making it a significant therapeutic target for conditions like diabetes, liver disease, and inflammatory bowel disease.^[1] Understanding the precise binding mode of its agonists is paramount for the rational design of more potent and selective modulators. X-ray crystallography has been instrumental in elucidating the structural basis of LRH-1 activation by synthetic ligands, revealing unexpected complexities in their interactions.^[4]

Recent crystallographic studies have surprisingly shown that closely related agonists can adopt dramatically different binding poses within the LRH-1 ligand-binding pocket. This guide will delve into the crystallographically determined binding mode of **SS-Rjw100**, compare it with its more potent enantiomer RR-Rjw100 and another synthetic agonist GSK8470, and provide the detailed experimental protocols used to obtain these structural insights.

Comparative Analysis of Ligand Binding

The binding of synthetic agonists to LRH-1 is a complex process influenced by subtle structural variations. Unlike the native phospholipid ligands, these synthetic molecules bind deep within the ligand-binding pocket.

Key Findings from Crystallographic Studies:

- **Distinct Binding Modes:** A seminal discovery was that RJW100 and a structurally similar agonist, GSK8470, bind to LRH-1 in completely different orientations, with their bicyclic cores positioned perpendicularly to each other. This highlights the unpredictable nature of ligand binding within the hydrophobic pocket of LRH-1.
- **Novel Polar Interactions:** The binding of RJW100 is characterized by a novel polar interaction facilitated by its hydroxyl group, which engages with a network of conserved water molecules deep in the binding pocket, interacting with residues such as Thr352. This water-mediated interaction is crucial for the agonist-mediated activation of LRH-1.
- **Influence of Chirality:** The stereochemistry of RJW100 plays a pivotal role in its interaction with LRH-1. The RR-enantiomer (RR-Rjw100) is a more potent agonist than the SS-enantiomer (**SS-Rjw100**). Crystallographic analysis reveals that while the enantiomers have similar binding affinities, **SS-Rjw100** adopts multiple configurations within the binding pocket and fails to make a critical interaction that is observed for RR-Rjw100, leading to attenuated intramolecular signaling for coregulator recruitment.

Quantitative Data Summary

The following tables summarize the key crystallographic data and binding characteristics of **SS-Rjw100** and its comparators.

Table 1: Crystallographic Data for LRH-1 in Complex with Synthetic Agonists

Complex	PDB ID	Resolution (Å)	R-work / R-free	Key Interacting Residues
LRH-1 / RR-Rjw100 / Tif2	5L11	1.85	0.19 / 0.22	His390, Arg393, Thr352 (via water)
LRH-1 / SR-Rjw100 / Tif2	5L12	2.10	0.20 / 0.24	Similar to RR-Rjw100, but with higher B-factors for the ligand
LRH-1 / GSK8470	3PLZ	2.30	0.20 / 0.25	His390 (π - π stacking)
LRH-1 / 6N / Tif2	5W4K	2.15	0.22 / 0.25	Thr352 (via water), additional interactions via sulfamide and R1 linker

Data sourced from referenced publications.

Table 2: Comparison of Binding Characteristics

Ligand	Agonist/Antagonist	Potency (pEC50 for LRH-1)	Key Binding Features
SS-Rjw100	Agonist (weaker)	Not explicitly stated	Adopts multiple configurations in the binding pocket, weaker recruitment of coregulators.
RR-Rjw100	Agonist (potent)	6.6	Forms a critical water-mediated interaction with Thr352; more stable binding pose.
GSK8470	Agonist	Similar to RJW100	Different binding mode from RJW100, involving π - π stacking with His390.
6N	Agonist (full)	More potent than RJW100	Utilizes a novel mechanism involving specific interactions by its sulfamide and R1 linker to promote allosteric signaling.

Experimental Protocols

The determination of the crystal structure of LRH-1 in complex with **SS-Rjw100** involves several key steps, from protein expression and purification to crystallization and data collection.

1. Protein Expression and Purification:

- The human LRH-1 ligand-binding domain (LBD) is expressed in *E. coli* as a fusion protein (e.g., with a His-tag or GST-tag) for ease of purification.
- Cells are grown in a suitable medium (e.g., LB or terrific broth) and induced with IPTG at a low temperature to enhance soluble protein expression.

- The cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- The affinity tag is typically cleaved by a specific protease (e.g., TEV protease), followed by a second round of affinity chromatography to remove the tag and uncleaved protein.
- The final purification step is usually size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

2. Crystallization:

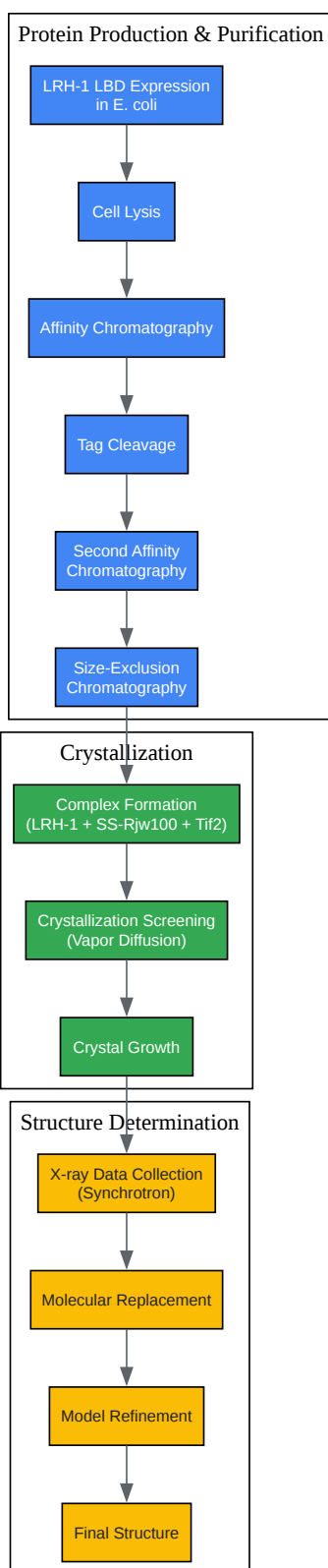
- The purified LRH-1 LBD is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
- The ligand (**SS-Rjw100**) is added in molar excess to the protein solution to ensure saturation of the binding pocket.
- A fragment of a co-activator peptide, such as Tif2, is often included to stabilize the active conformation of the receptor.
- Crystallization screening is performed using vapor diffusion methods, such as hanging drop or sitting drop. Small droplets of the protein-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., PEG, salts) and allowed to equilibrate.
- Crystals typically appear within a few days to weeks.

3. Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The structure is solved by molecular replacement using a previously determined structure of LRH-1 as a search model.
- The model is refined against the diffraction data, and the ligand (**SS-Rjw100**) is built into the electron density map.

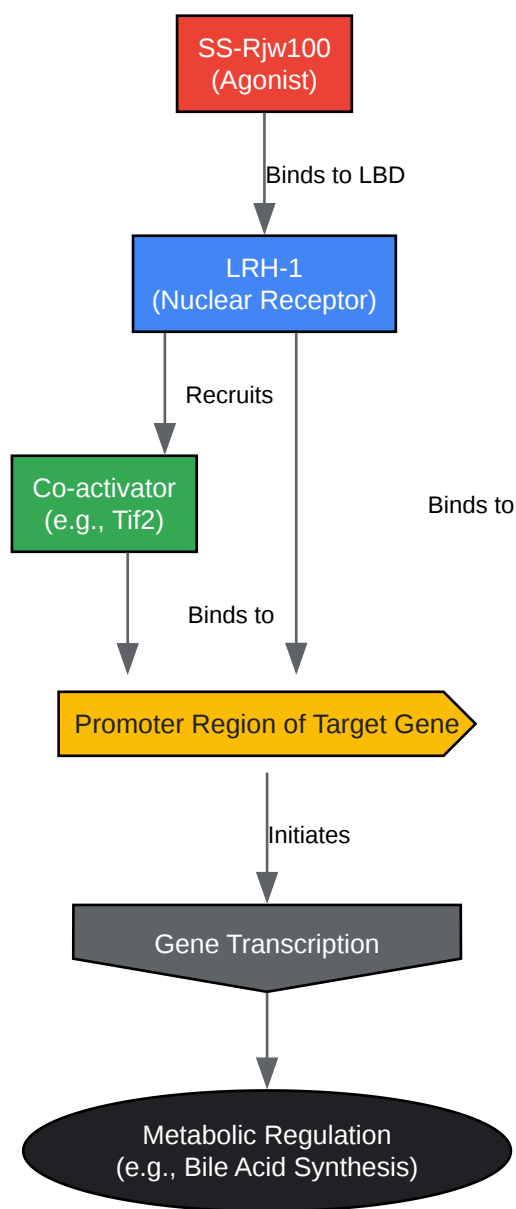
Visualizations

The following diagrams illustrate the experimental workflow for crystallographic studies and the signaling pathway of LRH-1.



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Crystallography Experimental Workflow



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LRH-1 Signaling Pathway

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